
4-(N,N-dimethylsulfamoyl)-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(N,N-dimethylsulfamoyl)-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzamide is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamide derivatives and has been studied extensively for its pharmacological properties.
科学的研究の応用
Electrolyte for Lithium-Metal Batteries
The compound has been investigated as an electrolyte component for high-voltage rechargeable lithium-metal batteries (LMBs). Researchers have developed a new “full fluorosulfonyl” (FFS) electrolyte by imitating the fluorosulfonyl imide group from lithium bis(fluorosulfonyl) imide (LiFSI). The organic solvent dimethylsulfamoyl fluoride (FSO₂NC₂H₆), a fluorosulfonamide (FSA) with two methyl substituents, serves as a promising candidate. This FFS electrolyte enables highly reversible lithium metal anodes (LMA) with excellent initial coulombic efficiency (CE) and stability against oxidative cathode surfaces. It opens up possibilities for medium-concentration organic electrolytes in 4 V class LMBs .
Antioxidant Properties
The compound’s derivatives have been evaluated for their antioxidant abilities. By scavenging radicals such as ABTS˙⁺, DPPH, and galvinoxyl, researchers have explored its potential as an antioxidant agent. The introduction of protecting groups to the free hydroxyl groups of the compound enhances its antioxidant properties .
Metal Complexes
Using a novel rigid ditopic ligand, the compound has been employed to synthesize metal(ii) complexes. Specifically, three metal(ii) complexes (Ni, Co, and Cd) formulated as M₂L₂(SO₄)₂(H₂O)₆·H₂O were solvothermally synthesized. These complexes were structurally characterized by single-crystal X-ray diffraction, providing insights into their coordination chemistry .
特性
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-[6-(4-methylphenyl)pyridazin-3-yl]oxyethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S/c1-16-4-6-17(7-5-16)20-12-13-21(25-24-20)30-15-14-23-22(27)18-8-10-19(11-9-18)31(28,29)26(2)3/h4-13H,14-15H2,1-3H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHJJLMYWUYQKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-dimethylsulfamoyl)-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Bromo-5-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]pyridine](/img/structure/B2484454.png)
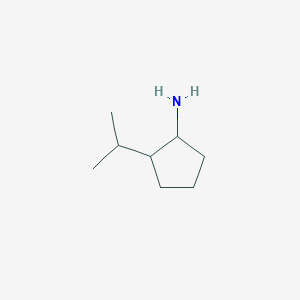
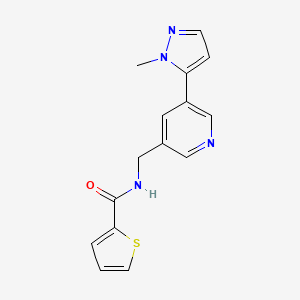
![1-benzyl-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2484458.png)

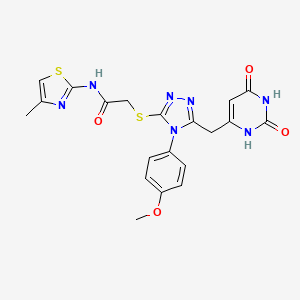
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2484462.png)
![3-(3-Bromophenyl)-5-(3-methylpiperidin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2484464.png)
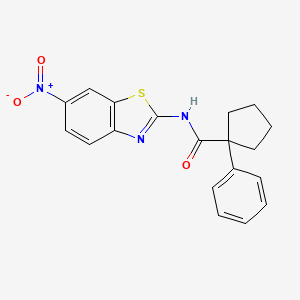
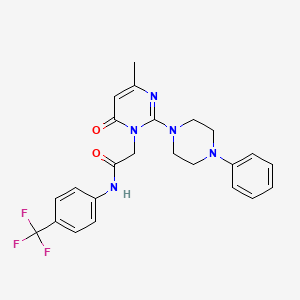

![Methyl 2-amino-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate](/img/structure/B2484470.png)
